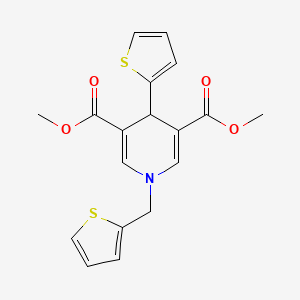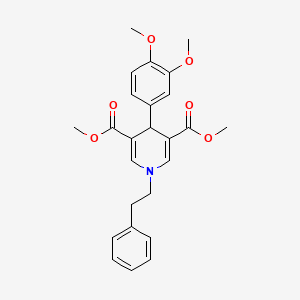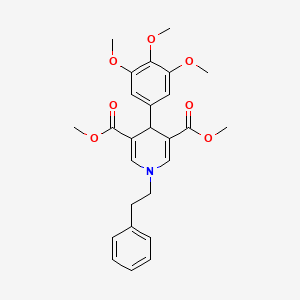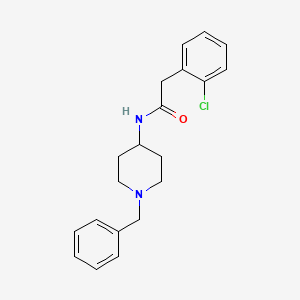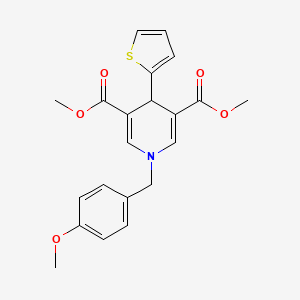
dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
描述
Dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DMMDA-2, is a synthetic compound that belongs to the class of psychoactive substances. It has gained attention in recent years due to its potential use in scientific research as a tool for studying the central nervous system.
作用机制
Dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate acts as a partial agonist at the serotonin 5-HT2A receptor, meaning it activates the receptor to a lesser extent than a full agonist. It also acts as an antagonist at the dopamine D2 receptor, meaning it blocks the receptor from being activated by other molecules. The exact mechanism of action of dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is thought to modulate the activity of neurotransmitters such as serotonin and dopamine in the brain.
Biochemical and Physiological Effects:
dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to induce hallucinogenic effects in animal models and humans. These effects include altered perception, thought, and mood. dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to increase the activity of certain brain regions, such as the prefrontal cortex and the anterior cingulate cortex, which are involved in the regulation of attention and emotion. These effects suggest that dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate may have potential therapeutic applications in the treatment of psychiatric disorders.
实验室实验的优点和局限性
Dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages as a tool for studying the central nervous system. It has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also has a moderate affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. These properties make dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate a useful tool for studying the neurochemical basis of psychiatric disorders such as depression, anxiety, and schizophrenia.
However, there are also limitations to using dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments. It is a synthetic compound that requires expertise in organic chemistry to synthesize. It also has potential safety concerns due to its hallucinogenic effects on animal models and humans. Therefore, caution should be taken when handling and administering dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments.
未来方向
There are several future directions for the study of dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is to investigate its potential therapeutic applications in the treatment of psychiatric disorders. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to fully understand the mechanism of action of dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate and its effects on the central nervous system.
Conclusion:
dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a synthetic compound that has gained attention in recent years due to its potential use in scientific research as a tool for studying the central nervous system. It has a high affinity for the serotonin 5-HT2A receptor and a moderate affinity for the dopamine D2 receptor, making it a useful tool for studying the neurochemical basis of psychiatric disorders such as depression, anxiety, and schizophrenia. However, caution should be taken when handling and administering dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments due to its potential safety concerns. Further research is needed to fully understand the mechanism of action of dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate and its effects on the central nervous system.
科学研究应用
Dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been used in scientific research as a tool for studying the central nervous system. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to have a moderate affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. These properties make dimethyl 1-(4-methoxybenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate a useful tool for studying the neurochemical basis of psychiatric disorders such as depression, anxiety, and schizophrenia.
属性
IUPAC Name |
dimethyl 1-[(4-methoxyphenyl)methyl]-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c1-25-15-8-6-14(7-9-15)11-22-12-16(20(23)26-2)19(18-5-4-10-28-18)17(13-22)21(24)27-3/h4-10,12-13,19H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAERZXDPSRTSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC=CS3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-[(4-methoxyphenyl)methyl]-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3443769.png)
![N~2~-(4-fluorobenzyl)-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3443773.png)
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3443779.png)
![N-(4-fluorobenzyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3443781.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3443787.png)
![ethyl 4-amino-2-[(2-{[2-(4-morpholinyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B3443805.png)
![4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1(2H)-phthalazinethione](/img/structure/B3443812.png)

